molecular formula C17H15ClN4O2 B5320844 2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5320844
M. Wt: 342.8 g/mol
InChI Key: IDCSKHJGUYDMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the triazole family of compounds, which have shown promise in treating a range of diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its versatility. It has been shown to have a range of therapeutic applications, making it a potentially useful compound for a variety of research studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 2-chloro-4-nitrobenzoyl chloride. This is followed by the reduction of the nitro group to an amine using a suitable reducing agent. The final step involves the reaction of the amine with 4H-1,2,4-triazole-4-carboxylic acid to yield the desired product.

Scientific Research Applications

2-chloro-N-(4-ethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-2-24-14-6-3-12(4-7-14)21-17(23)15-8-5-13(9-16(15)18)22-10-19-20-11-22/h3-11H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCSKHJGUYDMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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